molecular formula C6H12N2 B13345914 (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine

Cat. No.: B13345914
M. Wt: 112.17 g/mol
InChI Key: TUIHCOLESXTWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine is a chiral, nitrogen-containing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional structure that is valuable for exploring novel chemical space in the design of bioactive molecules. While specific published studies on this exact compound are limited, its core 3-azabicyclo[3.1.0]hexane structure is a privileged framework found in compounds targeting the central nervous system . For instance, a closely related 2-azabicyclo[3.1.0]hexane derivative is recognized as Ropanicant, a potent ligand for heteromeric nicotinic acetylcholine receptors (nAChRs) under investigation for therapeutic applications . The primary amine group serves as a key synthetic handle, allowing researchers to readily incorporate this constrained scaffold into larger molecular architectures via amide bond formation, reductive amination, or urea synthesis. This makes this compound a versatile and valuable building block for developing new active pharmaceutical ingredients (APIs), diagnostic probes, and chemical biology tools. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexan-2-ylmethanamine

InChI

InChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2

InChI Key

TUIHCOLESXTWCL-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(NC2)CN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom in its ring system. Its molecular formula is C6H12N2C_6H_{12}N_2, and it has a molecular weight of 112.17 g/mol. This compound is significant in medicinal chemistry and organic synthesis because of its distinct chemical properties and biological activities. Research indicates that this compound exhibits biological activity, making it a potential therapeutic agent.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.1.0]hexaneSimilar bicyclic structure without methanamineLacks the amine functionality
3-Azabicyclo[4.1.0]hexaneFour-membered ring systemDifferent ring size affecting reactivity
3-Methylazabicyclo[3.1.0]hexaneMethyl substitution on the bicyclic structureAlters steric hindrance and biological activity
6-Azabicyclo[5.1.0]nonaneLarger bicyclic systemPotentially different pharmacological effects

These compounds highlight the uniqueness of this compound due to its specific nitrogen positioning within the bicyclic framework and its associated biological activities.

Mechanism of Action

The mechanism of action of (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . This interaction modulates the levels of these neurotransmitters in the brain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Azabicyclo Family

1-Azabicyclo[3.1.0]hexan-4-one
  • Structure : Replaces the 3-aza nitrogen with a 1-aza configuration and introduces a ketone group.
  • Pharmacological Role : Used in synthetic intermediates but lacks direct therapeutic relevance compared to 3-aza derivatives .
  • Key Difference : The ketone group reduces basicity, limiting interactions with cationic binding pockets common in neurotransmitter targets .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Structure : Incorporates a sulfur atom and a larger 7-membered ring.
  • Pharmacological Role : Found in antibiotics (e.g., penicillin-related structures) due to β-lactam-like reactivity .
  • Key Difference : The thia-aza configuration enhances electrophilicity, critical for antibiotic activity but increases metabolic instability .
Spirocyclic 3-Azabicyclo[3.1.0]hexanes
  • Structure : Features spiro-fused rings at the 2,4-positions (e.g., bis-spiro derivatives).
  • Pharmacological Role : Exhibits antioxidant, anticancer, and antibacterial properties .
  • Key Difference : Spirocyclic frameworks improve selectivity for HDACs and proteases by restricting conformational flexibility .

Substitution-Based Derivatives

Amitifadine (DOV 21,947)
  • Structure : 3-Azabicyclo[3.1.0]hexane core with additional aryl and functional groups.
  • Pharmacological Role: Reached clinical trials as a triple reuptake inhibitor (serotonin, norepinephrine, dopamine) for depression .
  • Comparison : The methanamine group in the target compound may offer similar neurotransmitter modulation but with fewer off-target effects due to reduced bulk .
(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane
  • Structure : Dichlorophenyl substituent at the 1-position.
  • Pharmacological Role: Targets monoamine neurotransmitters for treating psychiatric disorders .
  • Key Difference : The dichlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the methanamine derivative .
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one
  • Structure : Dimethyl groups at the 6-position and a ketone at the 2-position.
  • Key Difference : The ketone group facilitates coordination with zinc in HDAC active sites, whereas the methanamine may engage in hydrogen bonding .

Pharmacological Activity Comparison

Compound Biological Target Activity (IC50/EC50) Reference
(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine DPP-IV, opioid receptors Under investigation
Amitifadine Serotonin/Norepinephrine/Dopamine transporters ~10–100 nM
(+)-1-(3,4-Dichlorophenyl)-derivative Monoamine receptors 15 nM (Ki for SERT)
6,6-Dimethyl-2-one derivative HDAC (Class I) 0.8 µM
Spirocyclic Derivatives
  • Route : 1,3-Dipolar cycloaddition of azomethine ylides with cyclopropenes, enabling rapid access to spiro frameworks .
  • Advantage : High diastereoselectivity and modularity for diversification .

Biological Activity

(3-Azabicyclo[3.1.0]hexan-2-yl)methanamine, a bicyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various molecular targets, particularly its anticancer and neuroactive potentials.

Chemical Structure and Synthesis

The structure of this compound features a bicyclic framework that is integral to its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving 1,3-dipolar cycloaddition reactions with azomethine ylides and cyclopropenes, yielding high yields of the desired products .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against several cancer cell lines, including human erythroleukemia (K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2). The compounds exhibited IC50 values ranging from 2 to 10 μM after 72 hours of treatment .

Table 1: Antiproliferative Activity of this compound Derivatives

Cell LineIC50 (μM)Mechanism of Action
K5624 - 12Cell cycle perturbation; increased SubG1 phase
HeLa2 - 10Disruption of actin cytoskeleton; reduced motility
Sk-mel-24 - 10Significant morphological changes in treated cells

The mechanism underlying the anticancer activity involves significant perturbations in cell cycle progression and alterations in the actin cytoskeleton, leading to reduced cell motility and increased apoptosis .

Neuroactive Properties

The azabicyclo[3.1.0]hexane scaffold is known for its interaction with neurotransmitter receptors, particularly as antagonists at opioid receptors and dopamine D3 receptors . These interactions suggest potential applications in treating neurodegenerative diseases and pain management.

Table 2: Neuroactive Properties of this compound

Receptor TypeBinding Affinity (Ki)Biological Effect
Opioid ReceptorsVariesAnalgesic effects
Dopamine D3 ReceptorsVariesPotential for neuroprotection

Case Studies

A case study involving the synthesis and evaluation of spiro-fused derivatives containing the azabicyclo[3.1.0]hexane moiety demonstrated promising results in terms of both anticancer activity and receptor binding profiles . The investigation utilized flow cytometry to analyze cell cycle changes and confocal microscopy to assess cytoskeletal alterations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Azabicyclo[3.1.0]hexan-2-yl)methanamine?

  • Methodological Answer : The synthesis typically involves multi-step strategies starting from cyclopropane precursors. A key route includes:

  • Cyclopropanation : Intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr or CuBr₂/PhIO₂ systems to form 3-azabicyclo[3.1.0]hex-2-enes, followed by reduction (e.g., NaBH₃CN with acetic acid) to yield the saturated bicyclic amine .
  • Chlorination-Cyanidation : Chlorination of 3-azabicyclo[3.1.0]hexane followed by treatment with alkali metal cyanides to introduce functional groups like nitriles, which can be further modified .
    • Key Considerations : Reaction conditions (temperature, catalysts) significantly impact yield and purity. For example, copper-mediated systems require strict control of oxygen levels to avoid side reactions .

Q. How is the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives characterized?

  • Methodological Answer :

  • Chiral Chromatography : Enantiomers are separated using chiral stationary phases (e.g., HPLC with amylose-based columns) .
  • X-ray Crystallography : Absolute configuration is determined via single-crystal analysis, particularly for derivatives like (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
  • NMR Spectroscopy : Diastereotopic protons and coupling constants provide insights into ring strain and substituent orientation .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?

  • Methodological Answer :

  • Pd(0)-Catalyzed C–H Functionalization : Trifluoroacetimidoyl chlorides are used with Pd(0) and chiral diazaphospholane ligands to induce enantioselective cyclopropanation. This method achieves >90% enantiomeric excess (ee) for perfluoroalkylated derivatives .
  • Cu/Chiral Ligand Systems : Asymmetric 1,3-dipolar cycloadditions using azomethine ylides and cyclopropenes, catalyzed by Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complexes, yield spirocyclic 3-azabicyclohexanes with high diastereocontrol .
    • Challenges : Ligand selection and solvent polarity critically influence enantioselectivity. For example, polar aprotic solvents enhance ligand-metal coordination in Pd-catalyzed systems .

Q. What strategies address low yields in cyclopropanation reactions for 3-azabicyclo[3.1.0]hexane synthesis?

  • Methodological Answer :

  • Optimized Catalytic Systems : Switching from CuBr (aerobic) to CuBr₂/PhIO₂ (anaerobic) improves yields by reducing oxidative degradation of intermediates. Yields increase from ~40% to >70% in model reactions .
  • Precursor Design : Using tert-butyldimethylsilyl (TBS)-protected amines (e.g., TBS-oxymethyl derivatives) minimizes steric hindrance during cyclopropanation .
    • Data Contradiction : While CuBr₂/PhIO₂ enhances yields, it may reduce enantioselectivity in asymmetric reactions, necessitating trade-off analysis .

Q. How do structural modifications (e.g., aryl substitutions) affect the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Receptor Binding Studies : Introducing aryl groups (e.g., pyridin-3-yl) via nucleophilic substitution or Pd-catalyzed coupling enhances affinity for nicotinic receptors. For example, 3-aryl-3-azabicyclohex-1-ylamines show IC₅₀ values <100 nM in receptor-binding assays .
  • Pharmacokinetic Profiling : Methyl or benzyl substituents improve blood-brain barrier penetration, as seen in opioid receptor antagonists derived from 3-azabicyclohexan-6-ol hydrobromide .
    • Contradictions : Bulkier substituents (e.g., 3,6-dichloropyridazine) may improve potency but reduce solubility, requiring formulation adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.